molecular formula C18H32O15 B594375 3-Fucosyllactose CAS No. 41312-47-4

3-Fucosyllactose

カタログ番号: B594375
CAS番号: 41312-47-4
分子量: 488.4 g/mol
InChIキー: OVYANALZSAYBOJ-XOGIJULASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fucosyllactose (3-FL) is a trisaccharide and a key human milk oligosaccharide (HMO) found in breast milk, where it constitutes approximately 3–5% of total HMOs . Structurally, it consists of D-glucose, D-galactose, and L-fucose linked via α(1-3) glycosidic bonds (chemical formula: C₁₈H₃₂O₁₅; molecular weight: 488.44 g/mol) . Its production involves microbial fermentation using genetically modified Escherichia coli strains (e.g., K-12 DH1 MDO MAP1834), yielding a high-purity (>95%) white to off-white powder with excellent water solubility (~700–732 g/L) . Regulatory bodies, including the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA), have deemed 3-FL safe for use in infant formula, food supplements, and medical nutrition .

準備方法

Synthetic Routes and Reaction Conditions

3-Fucosyllactose can be synthesized through enzymatic and microbial methods. The key enzyme involved in its synthesis is α-1,3-fucosyltransferase, which transfers a fucosyl residue from GDP-L-fucose to lactose. The reaction conditions typically involve the presence of lactose, GDP-L-fucose, and the enzyme α-1,3-fucosyltransferase. The reaction is carried out in an aqueous buffer at an optimal pH and temperature for the enzyme activity .

Industrial Production Methods

Industrial production of this compound is achieved using engineered microbial cell factories, such as Escherichia coli. The production process involves the metabolic engineering of Escherichia coli to overexpress the genes required for the synthesis of GDP-L-fucose and the enzyme α-1,3-fucosyltransferase. The engineered Escherichia coli is then cultured in a bioreactor, where it produces this compound from lactose. The product is subsequently purified using chromatographic techniques .

化学反応の分析

Hydrolysis Reactions

Hydrolysis is a key chemical reaction involving 3-FL, where it can be broken down into its constituent monosaccharides: lactose and L-fucose. This reaction is catalyzed by specific fucosidases produced by certain bacterial strains.

  • FumA1 and FumA2 Enzymatic Activity : Research has shown that the fucosidase enzymes FumA1 and FumA2 from Bifidobacterium longum can hydrolyze 3-FL effectively. FumA1 can liberate lactose and L-fucose from both 2'-FL and 3-FL within a few hours, while FumA2 shows specificity towards 3-FL, completing hydrolysis within just 20 minutes .

Metabolic Pathways

The metabolic pathways involving 3-FL primarily focus on its utilization by gut microbiota. For instance, strains like Bifidobacterium kashiwanohense have been demonstrated to metabolize 3-FL effectively, leading to the production of various metabolites such as lactate, acetate, and ethanol during fermentation processes .

Enzymatic Hydrolysis Studies

Recent studies have employed High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to analyze the hydrolysis products of 3-FL when acted upon by fucosidases . The results indicate:

Enzyme Substrate Time for Complete Hydrolysis Products
FumA13-Fucosyllactose4 hoursLactose, L-fucose
FumA2This compound20 minutesLactose, L-fucose

Metabolite Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to identify metabolites produced during the fermentation of 3-FL by various bacterial strains . The metabolites identified include:

Metabolite Chemical Structure
LactateC₃H₆O₃
EthanolC₂H₅OH
AcetateC₂H₄O₂
L-fucoseC₆H₁₂O₆

These findings highlight the complex biochemical interactions that occur during the metabolism of 3-FL in the gut.

Regulatory Status

The regulatory assessments have concluded that there is sufficient evidence supporting the safety of 3-FL as a novel food ingredient without requiring further risk assessment at this time .

科学的研究の応用

3-Fucosyllactose has a wide range of scientific research applications in chemistry, biology, medicine, and industry:

    Chemistry: It is used as a substrate for studying glycosylation reactions and the activity of glycosyltransferases.

    Biology: It is used to study the interactions between human milk oligosaccharides and gut microbiota, as well as their effects on immune function and brain development.

    Medicine: It is being investigated for its potential therapeutic applications, including its role in preventing infections, modulating the immune system, and promoting brain development in infants.

    Industry: It is used in the production of infant formula to mimic the beneficial effects of human milk oligosaccharides. .

作用機序

3-Fucosyllactose exerts its effects through several mechanisms:

    Modulation of Gut Microbiota: It serves as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. These bacteria produce short-chain fatty acids that help maintain gut health and inhibit the growth of pathogenic bacteria.

    Immune Regulation: It modulates the immune response by inhibiting the secretion of pro-inflammatory cytokines and promoting the shedding of tumor necrosis factor receptor 1. It also binds to specific receptors on immune cells, influencing their activity.

    Brain Development: It supports brain development by promoting the maturation of neural cells and enhancing synaptic plasticity

類似化合物との比較

Comparative Analysis of 3-FL with Structurally and Functionally Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Functional Differences Between 3-FL and Key Analogues

Compound Structure Key Functional Roles Concentration in Breast Milk (Mean ± SD) Regulatory Status (EFSA/FDA)
3-Fucosyllactose (3-FL) α-L-Fuc(1-3)β-D-Gal(1-4)D-Glc - Modulates infant gut microbiota
- Inhibits pathogen adhesion
0.1–0.5 g/L Approved (2023)
2'-Fucosyllactose (2'-FL) α-L-Fuc(1-2)β-D-Gal(1-4)D-Glc - Reduces inflammatory cytokines
- Supports immune defense
2–3 g/L Approved (2015)
Lacto-N-neotetraose (LNnT) β-D-Gal(1-4)β-D-GlcNAc(1-3)β-D-Gal(1-4)D-Glc - Enhances bifidobacterial growth
- Anti-infective properties
0.5–1.2 g/L Approved (2020)
3'-Sialyllactose (3'-SL) Neu5Ac(α2-3)β-D-Gal(1-4)D-Glc - Supports brain development
- Modulates immune responses
0.3–0.8 g/L Under review

Key Structural Insights :

  • Fucosylation Position: 3-FL differs from 2'-FL in the fucose linkage (α1-3 vs. α1-2), leading to distinct receptor-binding affinities. For example, 3-FL inhibits Pseudomonas aeruginosa adhesion, while 2'-FL targets Campylobacter jejuni .
  • Sialylation vs. Fucosylation : Sialyllactoses (e.g., 3'-SL) lack fucose but contain sialic acid, enabling unique interactions with neural and immune cells .

Production and Purity

Table 2: Production Methods and Impurity Profiles

Compound Production Strain(s) Key Impurities Purity (%) Scalability
3-FL E. coli K-12 DH1 MDO MAP1834 L-Glucuronic acid, D-lactose ≥95 High (8 batches validated)
2'-FL E. coli BL21 (DE3) Residual DNA, oligosaccharides ≥90 Moderate
LNnT E. coli K-12 DH1 Lactose, monosaccharides ≥95 High

Insights :

  • 3-FL production achieves higher consistency due to optional crystallization steps that reduce carbohydrate impurities (e.g., L-glucuronic acid) .
  • Residual DNA levels in 3-FL are undetectable, meeting EFSA’s stringent safety criteria .

Clinical and Preclinical Efficacy

Table 3: Functional Outcomes in In Vitro and In Vivo Models

Compound Model System Key Findings Mechanism Reference
3-FL Infant gut microbiota - Increases Bifidobacterium spp. abundance Fermentation to short-chain fatty acids
3-FL Colitis-induced mice - Reduces IL-6 and TNF-α levels Enhances intestinal barrier integrity
2'-FL Human intestinal epithelial cells - Downregulates IL-8 secretion by 40% Blocks pathogen binding to receptors

Functional Superiority :

  • 2'-FL demonstrates broader anti-inflammatory effects in oral mucosa models, reducing IL-1β and IL-6 by 50% .

Analytical and Regulatory Considerations

  • Quantification Methods : 3-FL and 2'-FL are quantified via high-performance liquid chromatography (HPLC; limit of detection: 0.10–0.15 mg/mL) or qNMR (RSD%: 0.5–1.9) .
  • Regulatory Approvals : 3-FL is approved for infants, toddlers, and pregnant women in the EU and U.S., with a proposed daily intake of ≤4 g .

生物活性

3-Fucosyllactose (3-FL) is a significant human milk oligosaccharide (HMO) that exhibits various biological activities, including prebiotic effects, immunomodulation, and antimicrobial properties. This article explores the biological activity of 3-FL, supported by data tables, case studies, and detailed research findings.

Overview of this compound

3-FL is a trisaccharide composed of galactose, glucose, and fucose, specifically linked via an α-1,3-glycosidic bond. It is one of the predominant HMOs found in human milk and plays a crucial role in infant health by promoting gut microbiota development and providing immune protection.

Biological Functions

1. Prebiotic Effects
3-FL serves as a prebiotic by selectively stimulating the growth of beneficial gut bacteria, particularly bifidobacteria. This oligosaccharide is indigestible by human enzymes but can be fermented by specific gut microbiota, leading to beneficial metabolic outcomes.

2. Immunomodulatory Properties
Research indicates that 3-FL enhances intestinal barrier function and modulates immune responses. In vitro studies have shown that 3-FL can protect against interleukin-6 (IL-6)-induced epithelial barrier dysfunction in Caco-2 cells, a model for human intestinal epithelium. The results demonstrated that 3-FL treatment significantly improved transepithelial electrical resistance (TEER) and reduced epithelial permeability in the presence of IL-6 .

3. Antimicrobial Activity
3-FL exhibits antimicrobial properties by inhibiting the adhesion of pathogens to epithelial cells. Studies have shown that 3-FL can reduce the adhesion of various pathogens such as Escherichia coli and Pseudomonas aeruginosa to intestinal epithelial cell lines . This effect is crucial in preventing infections in breastfed infants.

Table 1: Summary of Key Findings on this compound

StudyMethodologyKey Findings
In vitro assaysDemonstrated enhanced production using engineered E. coli strains; increased yield of 3-FL through metabolic engineering.
Caco-2 cell modelShowed that 3-FL protects against IL-6-induced barrier dysfunction; improves tight junction protein expression (ZO-1, occludin).
Safety assessmentConfirmed safety for dietary use; no adverse effects observed in subchronic toxicity studies in rats.
Pathogen adhesion assaysInhibited adhesion of E. coli (29%) and P. aeruginosa (26%) to epithelial cells, supporting its role in infection prevention.

Safety Profile

The safety of 3-FL has been thoroughly evaluated in various studies. A comprehensive safety assessment conducted by DuPont Nutrition & Biosciences indicated that subchronic dietary exposure to 3-FL did not result in any significant adverse effects on growth or health parameters in animal models . These findings support its use as a nutritional ingredient in foods and dietary supplements.

Q & A

Q. What methodologies are recommended for synthesizing and purifying 3-FL in laboratory settings?

Basic : 3-FL is typically synthesized via microbial fermentation using genetically modified Escherichia coli K-12 DH1 strains. The process involves optimizing fermentation conditions (e.g., pH, temperature, carbon/nitrogen ratios) to maximize yield. Purification steps include centrifugation, filtration, and chromatography to achieve ≥90% purity on a dry matter basis . Analytical validation via HPLC or mass spectrometry ensures structural integrity and purity .

Advanced : To address low yields in scaled-up fermentation, researchers may employ metabolic engineering strategies (e.g., CRISPR-Cas9) to enhance fucosyltransferase activity or reduce metabolic bottlenecks. Comparative studies using alternative microbial hosts (e.g., Bacillus subtilis) or chemo-enzymatic synthesis routes should evaluate yield, scalability, and regulatory compliance .

Q. How can researchers design robust animal models to study 3-FL's impact on gut microbiota?

Basic : Standard protocols involve supplementing 3-FL (e.g., 5% w/v in drinking water) to conventional NMRI mice over 7–14 days. Fecal samples are collected pre- and post-intervention for 16S rRNA sequencing to assess shifts in taxa like Bacteroidaceae and Lachnoanaerobaculum . Control groups must account for diet, water intake, and genetic background.

Advanced : To address inter-study variability, use gnotobiotic mice colonized with defined microbial consortia to isolate 3-FL-specific effects. Multi-omics approaches (metagenomics, metabolomics) can elucidate mechanistic links between microbial shifts and host outcomes (e.g., immune modulation). Pilot studies should test dose-response relationships and long-term colonization stability .

Q. What analytical techniques are optimal for quantifying 3-FL in complex biological matrices?

Basic : High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is widely used for its sensitivity in detecting 3-FL in human milk or fecal samples. NMR spectroscopy (e.g., 1^1H, 13^13C) confirms structural fidelity .

Advanced : For low-abundance samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., 13^{13}C-3-FL) improves quantification accuracy. Researchers must validate extraction protocols to minimize matrix interference, particularly in lipid-rich tissues .

Q. How should contradictory findings on 3-FL's immunomodulatory effects be resolved?

Basic : Discrepancies may arise from variations in cell models (e.g., intestinal epithelial cells vs. immune cells) or 3-FL concentrations. Systematic reviews should categorize studies by experimental design, dose, and outcome measures (e.g., cytokine profiles, pathogen adhesion inhibition) .

Advanced : Conduct meta-analyses with stratification by host factors (e.g., age, microbiome composition). In vitro studies using co-culture systems (e.g., epithelial cells + dendritic cells) can clarify cell-to-cell signaling mechanisms. Contrast findings with structurally similar HMOs (e.g., 2’-fucosyllactose) to identify structure-function relationships .

Q. What frameworks are used to assess 3-FL's safety in novel food applications?

Basic : Regulatory evaluations follow EFSA guidelines, including genotoxicity assays (Ames test), 90-day rodent feeding studies, and allergenicity assessments. Proprietary data from applicants like Glycom A/S or DuPont Nutrition must demonstrate no adverse effects at intended use levels (e.g., 2.0 g/L in infant formula) .

Advanced : Researchers contributing to regulatory dossiers should include in silico toxicology predictions (e.g., QSAR models) and long-term epidemiological studies. Comparative analysis of 3-FL produced via different microbial strains or purification methods ensures batch-to-batch consistency .

Q. What strategies address challenges in replicating 3-FL's prebiotic effects across in vitro and in vivo models?

Basic : Standardize in vitro fermentation models (e.g., TIM-2 system) using fecal inocula from target populations (e.g., infants vs. adults). Measure short-chain fatty acid production and microbial diversity metrics to validate prebiotic activity .

Advanced : Integrate transcriptomic profiling of key gut bacteria (e.g., Bifidobacterium longum) to identify 3-FL-specific metabolic pathways. Use organ-on-chip models to simulate host-microbe interactions and validate findings against clinical trial data .

Q. How can mechanistic studies elucidate 3-FL's role in inhibiting pathogen adhesion?

Basic : Employ fluorescence-labeled 3-FL in competitive binding assays with intestinal cell lines (e.g., Caco-2) and pathogens (e.g., Pseudomonas aeruginosa). Surface plasmon resonance (SPR) quantifies binding affinity to host receptors (e.g., DC-SIGN) .

Advanced : Cryo-EM or X-ray crystallography can resolve 3-FL’s structural interactions with bacterial lectins. Mutagenesis studies on pathogen surface proteins (e.g., fimbriae) identify critical binding residues disrupted by 3-FL .

特性

CAS番号

41312-47-4

分子式

C18H32O15

分子量

488.4 g/mol

IUPAC名

(2R,3R,4R,5R)-2,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal

InChI

InChI=1S/C18H32O15/c1-5-9(24)11(26)13(28)17(30-5)32-15(6(22)2-19)16(7(23)3-20)33-18-14(29)12(27)10(25)8(4-21)31-18/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9+,10-,11+,12-,13-,14+,15+,16+,17-,18-/m0/s1

InChIキー

OVYANALZSAYBOJ-XOGIJULASA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O

異性体SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O

正規SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

同義語

Galβ1-4(Fucα1-3)Glc

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。